Cas no 1804373-90-7 (5-(Bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid)

5-(Bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-(Bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid
-
- インチ: 1S/C8H5BrF3NO2/c9-1-3-2-13-6(8(14)15)5(10)4(3)7(11)12/h2,7H,1H2,(H,14,15)
- InChIKey: HIUYHNSDZILPAP-UHFFFAOYSA-N
- SMILES: BrCC1=CN=C(C(=O)O)C(=C1C(F)F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 242
- XLogP3: 2
- トポロジー分子極性表面積: 50.2
5-(Bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029033035-500mg |
5-(Bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid |
1804373-90-7 | 95% | 500mg |
$1,685.00 | 2022-04-02 | |
Alichem | A029033035-1g |
5-(Bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid |
1804373-90-7 | 95% | 1g |
$2,923.95 | 2022-04-02 | |
Alichem | A029033035-250mg |
5-(Bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid |
1804373-90-7 | 95% | 250mg |
$950.60 | 2022-04-02 |
5-(Bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid 関連文献
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
10. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
5-(Bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acidに関する追加情報
5-(Bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic Acid: A Comprehensive Overview
5-(Bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid, with the CAS number 1804373-90-7, is a highly specialized organic compound that has garnered significant attention in the fields of chemical synthesis and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a bromomethyl group at position 5, a difluoromethyl group at position 4, and a fluorine atom at position 3. The carboxylic acid group at position 2 further enhances its functional versatility, making it a valuable molecule for various applications.
The synthesis of this compound involves a series of precise chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. Recent advancements in catalytic methods have enabled the efficient production of this compound with high purity and yield. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate these reactions under mild conditions. These developments have significantly improved the scalability of the synthesis process, making it more accessible for industrial applications.
One of the most promising applications of 5-(Bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid lies in its potential as a precursor for advanced materials. The compound's ability to undergo further functionalization has been exploited in the development of novel polymers and coatings with enhanced mechanical and thermal properties. For instance, studies have demonstrated that incorporating this compound into polyurethane formulations can significantly improve their resistance to environmental degradation while maintaining flexibility.
In addition to its role in materials science, this compound has shown potential in the field of pharmacology. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery efforts. Recent research has focused on its ability to modulate enzyme activity and its potential as an inhibitor for certain disease-related pathways. While preliminary results are encouraging, further studies are required to fully understand its pharmacokinetic properties and safety profile.
The environmental impact of 5-(Bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid has also been a topic of interest. Researchers have investigated its biodegradability and toxicity under various conditions. Initial findings suggest that the compound exhibits moderate biodegradability under aerobic conditions, though its persistence in aquatic environments remains a concern. These studies underscore the importance of responsible handling and disposal practices when working with this compound.
From a structural perspective, the presence of multiple halogen atoms in the molecule introduces interesting electronic effects that influence its reactivity and stability. Bromine's electronegativity contributes to the molecule's overall polarity, while fluorine's unique bonding characteristics enhance its stability against certain chemical transformations. These properties make the compound an attractive candidate for use in organocatalysis and other areas requiring precise control over reaction pathways.
In conclusion, 5-(Bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid is a multifaceted compound with diverse applications across various scientific disciplines. Its synthesis has been optimized through cutting-edge catalytic methods, while its functional versatility continues to drive innovation in materials science and pharmacology. As research into this compound progresses, it is anticipated that new insights will emerge, further expanding its utility and relevance in both academic and industrial settings.
1804373-90-7 (5-(Bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid) Related Products
- 435283-23-1(1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine)
- 4156-70-1(3,4,5-trimethoxybenzenecarboximidamide)
- 10431-96-6(4,5-Dihydro-2-(2-naphthalenyl)oxazole)
- 1600834-90-9(Cyclopropane, [1-(chloromethyl)-1-methyl-3-(methylthio)propyl]-)
- 723332-02-3(5-(2,4-dichlorophenyl)methylidene-3-4-(difluoromethoxy)phenyl-2-sulfanylideneimidazolidin-4-one)
- 865162-64-7(N-(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide)
- 2246826-36-6(1,3,2-Dioxaborolane, 2-[2-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-)
- 2229339-79-9(2-(2-bromo-3-fluorophenyl)-2-methyloxirane)
- 951956-60-8(methyl 2-{4-(7-methoxy-4-oxo-4H-chromen-3-yl)oxybenzamido}benzoate)
- 863512-27-0(N-4-({2-2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-ylethyl}sulfamoyl)phenylacetamide)




